molecular formula C13H23NO3 B1331564 tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate CAS No. 1217662-38-8

tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate

Cat. No. B1331564
M. Wt: 241.33 g/mol
InChI Key: GEHRUAIXGSWYPC-LLVKDONJSA-N
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Description

The compound tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is a chiral molecule that is relevant in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and as a building block in drug discovery. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl piperidine derivatives and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of tert-butyl piperidine derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate involves starting from L-alanine and involves resolution with O,O'-dibenzoyltartaric acid to obtain enantiomerically pure compounds . Similarly, the synthesis of 2-amino-5-tert-butylpyridine describes a robust method that yields fragments with improved physicochemical properties, which can be incorporated into pharmaceutical compounds . These methods highlight the importance of careful selection of starting materials and reaction conditions to achieve the desired chiral purity and yield.

Molecular Structure Analysis

X-ray studies of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, reveal details about the molecular structure, such as the orientation of side chains and the presence of hydrogen bonds that lead to specific molecular packing in the crystal structure . These structural insights are crucial for understanding the reactivity and interaction of the molecules with other compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl piperidine derivatives is diverse. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives can undergo reactions with L-selectride to yield cis isomers, and subsequent reactions can afford trans isomers . Additionally, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi leads to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for preparing diverse piperidine derivatives . These reactions demonstrate the versatility of tert-butyl piperidine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can significantly affect the solubility and steric properties of the compounds, as seen in the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine . The electron-releasing effect of the tert-butyl substituent can also influence the electrochemical properties of the compounds, as observed in cyclic voltammetric data . These properties are essential for the application of these compounds in drug discovery and development.

Scientific Research Applications

Stereoselective Syntheses of Piperidine Derivatives

tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate and its derivatives are primarily used in stereoselective syntheses. These compounds, when reacted with L-selectride or through Mitsunobu reaction, give rise to various isomers and derivatives, contributing significantly to the field of stereochemistry and organic synthesis (Boev et al., 2015). For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its 3-substituted derivatives have been used to generate cis and trans isomers with high yield and stereoselectivity.

Formation of Oxygen Heterocycles

The compound also serves as a precursor in the formation of oxygen heterocycles. tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, when treated with certain reagents, leads to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These, upon further treatment, cyclize with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles (Moskalenko & Boev, 2014).

Synthesis of Piperidine Derivatives

The compound is also used as a key intermediate in synthesizing a wide range of piperidine derivatives, demonstrating its versatility in organic chemistry. For instance, reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with certain reagents yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are crucial synthons for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).

Intermediate in Jak3 Inhibitor Synthesis

tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a derivative, plays a role as an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process includes a series of steps starting from readily available reagents and highlights the compound's importance in medicinal chemistry (Chen Xin-zhi, 2011).

X-ray Crystallography Studies

In the realm of structural chemistry, X-ray studies have revealed significant details about the molecular structure and packing of these compounds. For example, tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate has been studied for its crystal structure and molecular packing driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).

Safety And Hazards

Tert-butyl compounds can pose various safety hazards. For example, they can be harmful if inhaled and may cause respiratory irritation. They can also cause serious eye irritation and may be highly flammable .

properties

IUPAC Name

tert-butyl (2R)-4-oxo-2-propan-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHRUAIXGSWYPC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate

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